Cas no 921837-40-3 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide is a synthetic organic compound featuring a benzamide moiety linked to an indolinone scaffold. This structure confers potential biological activity, particularly in pharmaceutical and agrochemical applications. The presence of the 3,4-dimethylbenzamide group enhances lipophilicity, which may improve membrane permeability and bioavailability. The 1-ethyl-2-oxoindoline core contributes to structural rigidity, potentially influencing binding affinity in target interactions. This compound is of interest in medicinal chemistry for its modular design, allowing further derivatization for structure-activity relationship studies. Its well-defined synthetic pathway ensures reproducibility, making it a viable candidate for research in drug discovery and development.
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide structure
921837-40-3 structure
Product name:N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
CAS No:921837-40-3
MF:C19H20N2O2
MW:308.374304771423
CID:6368286
PubChem ID:27639199

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
    • N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethylbenzamide
    • N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethylbenzamide
    • AKOS001997017
    • F2257-0070
    • 921837-40-3
    • Inchi: 1S/C19H20N2O2/c1-4-21-17-8-7-16(10-15(17)11-18(21)22)20-19(23)14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,20,23)
    • InChI Key: FVWXMNNWTXQCAF-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CC(=O)N2CC)(=O)C1=CC=C(C)C(C)=C1

Computed Properties

  • Exact Mass: 308.152477885g/mol
  • Monoisotopic Mass: 308.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.4Ų

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2257-0070-40mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2257-0070-50mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2257-0070-1mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2257-0070-10mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2257-0070-3mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2257-0070-4mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2257-0070-75mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2257-0070-10μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2257-0070-5mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2257-0070-15mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide
921837-40-3 90%+
15mg
$89.0 2023-05-16

Additional information on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide

Introduction to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide (CAS No. 921837-40-3)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide, identified by its CAS number 921837-40-3, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its structural complexity and potential pharmacological properties, making it a subject of extensive study in the development of novel therapeutic agents.

The< b>N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl) moiety is a key feature of this compound, contributing to its unique chemical and biological characteristics. This fragment is derived from indole derivatives, which are well-known for their involvement in various biological processes and their potential as scaffolds for drug discovery. The presence of the< b>1H-indol-5-yl group suggests that the compound may exhibit interactions with biological targets such as enzymes and receptors, which are crucial for modulating cellular functions.

The< b>3,4-dimethylbenzamide component adds another layer of complexity to the molecule. Benzamide derivatives are widely studied for their pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. The dimethylation at the 3 and 4 positions enhances the stability and bioavailability of the benzamide group, potentially improving the compound's efficacy in biological systems.

In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. Research has shown that indole-based compounds can modulate various signaling pathways involved in inflammation, neurodegeneration, and cancer. The< b>N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide structure combines these properties with the potential benefits of benzamide derivatives, making it a promising candidate for further investigation.

The synthesis of< b>N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The indole ring formation is a critical step in the synthesis process, often requiring catalytic assistance to achieve optimal results. The subsequent introduction of the< b>3,4-dimethylbenzamide moiety involves condensation reactions that must be carefully monitored to avoid side products.

The pharmacological potential of this compound has been explored in several preclinical studies. These studies have focused on evaluating its interactions with various biological targets and assessing its potential therapeutic effects. Preliminary findings suggest that< b>N-(1-ethyl-2-o x o -2 , 3 -dihydro -1 H -ind ol -5 -yl ) -3 , 4 -dim eth ylbe nz am ide may exhibit anti-inflammatory properties by modulating key inflammatory pathways. Additionally, its ability to interact with specific enzymes and receptors has raised interest in its potential as an anti-cancer agent.

The structural features of this compound also make it an attractive candidate for further derivatization to enhance its pharmacological properties. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the biological activity of< b>N-(1 ethyl -2 oxo -2 , 3 dihydro -1 H ind ol -5 yl ) -3 , 4 dim eth ylbe nz am ide. This approach allows for the development of more potent and selective therapeutic agents tailored to specific disease targets.

In conclusion,< b>N-(1 ethyl -2 oxo -2 , 3 dihydro -1 H ind ol -5 yl ) -3 , 4 dim eth ylbe nz am ide (CAS No. 92183740 3) represents a promising compound with significant potential in the field of biomedical research. Its unique structural features and demonstrated pharmacological properties make it a valuable tool for further exploration in drug discovery. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic strategies.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk